4-methyl-3-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, a trifluoromethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl in the presence of radical initiators.
Attachment of the Phenoxy Group: The phenoxy group can be attached through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Phenol derivatives, alkyl halides, trifluoromethylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-methyl-3-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-3-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors . The phenoxy group contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Voriconazole: A triazole antifungal medication with a similar triazole ring structure.
Uniqueness
4-methyl-3-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenoxy group provides additional binding interactions with molecular targets .
Properties
Molecular Formula |
C11H10F3N3O |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
4-methyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C11H10F3N3O/c1-17-7-15-16-10(17)6-18-9-4-2-3-8(5-9)11(12,13)14/h2-5,7H,6H2,1H3 |
InChI Key |
LRVAJQVSMHDKCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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